N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
Descripción
This compound is a structurally complex acetamide derivative featuring a benzo[b][1,4]oxazepin core substituted with ethyl, dimethyl, and oxo groups. The sulfamoyl (-SO2NH-) linker bridges the benzooxazepin ring to a phenylacetamide moiety.
Propiedades
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-24-18-12-16(8-11-19(18)29-13-21(3,4)20(24)26)23-30(27,28)17-9-6-15(7-10-17)22-14(2)25/h6-12,23H,5,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFECTDLBWUIFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound in , N-(3,4-dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide , shares the acetamide functional group but differs significantly in its scaffold and substituents. Below is a comparative analysis:
Potential Bioactivity
- Sulfamoyl groups (in the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) due to their ability to coordinate metal ions or mimic transition states.
- Dimethoxy aromatic systems (in ’s compound) are common in neurotransmitters and kinase inhibitors but lack the sulfonamide’s versatility in targeting polar binding pockets.
Physicochemical Properties
- The target compound’s heterocyclic core and sulfamoyl group may enhance water solubility compared to the purely lipophilic phenethyl-dimethylpentyl chain in ’s compound.
- The absence of methoxy groups in the target compound could reduce metabolic instability compared to the molecule.
Research Findings and Limitations
Data Gaps
- No bioactivity or pharmacokinetic data are available for the target compound, limiting direct functional comparisons.
Key Contrasts
| Aspect | Target Compound | Compound from |
|---|---|---|
| Heterocyclic Core | Yes (benzooxazepin) | No |
| Sulfonamide | Yes | No |
| Synthetic Yield | Not reported | 40–88% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
